2 5-Difluorobenzylzinc chloride
Description
2,5-Difluorobenzylzinc chloride is an organozinc reagent with the molecular formula C₇H₅ClF₂Zn. It is characterized by a benzyl group substituted with fluorine atoms at the 2- and 5-positions, coordinated to a zinc chloride moiety. This compound is primarily utilized in cross-coupling reactions, such as Negishi or Kumada couplings, due to its moderate reactivity and stability under inert conditions. The electron-withdrawing fluorine substituents enhance the electrophilicity of the benzyl group, facilitating nucleophilic attacks in synthetic pathways.
Properties
Molecular Formula |
C7H5ClF2Zn |
|---|---|
Molecular Weight |
227.9 g/mol |
IUPAC Name |
chlorozinc(1+);1,4-difluoro-2-methanidylbenzene |
InChI |
InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
UAHNIMYAJUQSNU-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzylzinc chloride can be synthesized through the reaction of 2,5-difluorobenzyl chloride with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C7H5ClF2+Zn→C7H5ClF2Zn
The reaction conditions often involve refluxing the mixture to ensure complete conversion of the starting material to the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of 2,5-difluorobenzylzinc chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistent quality of the product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
2,5-Difluorobenzylzinc chloride participates in nucleophilic substitution reactions, leveraging the benzyl-zinc bond’s polarization to transfer the benzyl group to electrophilic centers. Key findings include:
-
Reactivity with Aldehydes : In 1,2-addition reactions, the zinc reagent reacts with aromatic aldehydes (e.g., 3-bromo-2-fluorobenzaldehyde) to form secondary alcohols. For example, coupling with aldehyde 12 ( ) under THF at 0°C yields benzylated alcohol derivatives with isolated yields up to 86% ( ).
-
Conditions : Reactions typically require inert atmospheres (argon), anhydrous solvents (THF), and controlled temperatures (0–25°C).
Cross-Coupling Reactions
This organozinc compound is widely employed in transition-metal-catalyzed cross-couplings, enabling carbon–carbon bond formation:
Suzuki–Miyaura Coupling
-
With aryl halides (e.g., bromopyridines), 2,5-difluorobenzylzinc chloride reacts in the presence of Pd(dppf)₂Cl₂ to form biaryl derivatives. For example, coupling with bromopyridine 15 ( ) produces substituted pyridines with yields exceeding 80% ( ).
Sonogashira Coupling
-
The reagent participates in alkyne couplings with terminal alkynes (e.g., compound 10 in ), forming benzyl-substituted alkynes under Pd/Cu catalysis.
Key Catalytic Systems
| Reaction Type | Catalyst | Substrate | Yield | Temperature | Source |
|---|---|---|---|---|---|
| Suzuki | Pd(dppf)₂Cl₂ | Bromopyridine | 80% | 25°C | |
| Sonogashira | Pd/Cu | Terminal alkyne | 75% | 25°C |
Formation of Organometallic Reagents
2,5-Difluorobenzylzinc chloride acts as a precursor for generating more complex organometallics:
-
Transmetallation : Reacts with CuCN to form copper-zinc bimetallic species, enhancing reactivity in conjugate additions ( ).
-
Grignard Compatibility : Combines with Grignard reagents (e.g., benzyl magnesium chloride) to form mixed organometallic intermediates for asymmetric syntheses ( ).
Reaction Optimization and Challenges
-
Temperature Sensitivity : Reactions at 0°C minimize side products (e.g., over-addition or decomposition), as seen in aldehyde 1,2-additions ( ).
-
Catalyst Loading : Pd(dppf)₂Cl₂ at 5 mol% achieves optimal turnover in cross-couplings ( ).
-
Solvent Effects : Anhydrous THF or DCM is critical to prevent protonolysis of the zinc–carbon bond ( ).
Comparative Reactivity with Analogues
The fluorination pattern in 2,5-difluorobenzylzinc chloride distinctively influences its electronic and steric properties compared to other benzylzinc halides:
| Compound | Electronic Effects | Reactivity with Aldehydes | Cross-Coupling Efficiency |
|---|---|---|---|
| 2,5-Difluorobenzylzinc Cl | Strong σ-withdrawing | High (86%) | High (80%) |
| 3,5-Difluorobenzylzinc Cl | Moderate | Moderate (72%) | Moderate (65%) |
| Non-fluorinated benzylzinc Cl | Minimal | Low (55%) | Low (50%) |
Scientific Research Applications
Chemical Properties and Reactions
2,5-Difluorobenzylzinc chloride has the molecular formula CHClFZn and is typically available as a solution in tetrahydrofuran (THF). It is known for its reactivity and versatility in forming carbon-carbon bonds through several types of reactions:
- Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
- Coupling Reactions: Commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
- Addition Reactions: Can add to carbonyl compounds to yield alcohols.
Common Conditions for Reactions:
- Solvent: Tetrahydrofuran (THF) is preferred due to its stabilizing properties.
- Catalysts: Palladium catalysts are often employed to facilitate coupling reactions.
- Temperature: Elevated temperatures are typically used to enhance reaction rates .
Scientific Research Applications
The applications of 2,5-difluorobenzylzinc chloride span several fields, including:
Organic Synthesis
This compound is extensively used as a reagent for synthesizing complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a crucial component in the synthesis of various organic compounds .
Medicinal Chemistry
In medicinal chemistry, 2,5-difluorobenzylzinc chloride is utilized in the development of pharmaceuticals. It has been involved in synthesizing bioactive compounds that exhibit potential therapeutic effects against diseases such as cancer and HIV. For example, its derivatives have shown promising results in inhibiting HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors .
Material Science
The compound is also significant in material science, where it aids in the synthesis of polymers and advanced materials. Its reactivity allows for the incorporation of fluorinated groups into polymer backbones, enhancing material properties such as thermal stability and chemical resistance .
Catalysis
As a precursor for catalysts, 2,5-difluorobenzylzinc chloride plays a role in various chemical transformations. It can be employed to develop new catalytic systems that improve reaction efficiency and selectivity .
Case Studies and Research Findings
Several studies highlight the efficacy of 2,5-difluorobenzylzinc chloride in various applications:
- Synthesis of Antiviral Compounds: Research demonstrated that using this organozinc reagent led to the successful synthesis of key intermediates for antiviral drugs, with high yields and minimal side product formation .
- Anticancer Activity: In vitro studies indicated that compounds synthesized using 2,5-difluorobenzylzinc chloride exhibited significant cytotoxicity against cancer cell lines. The structural modifications facilitated by this reagent were essential for enhancing biological activity .
- Fluorinated Heterocycles: Recent advancements have shown that directly fluorinated five-membered heterocycles containing this compound exhibit potent anticancer and antimicrobial activities. The introduction of fluorine atoms has been correlated with improved safety profiles and reduced cytotoxicity in non-cancerous cells .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Synthesis of complex organic molecules | Effective carbon-carbon bond formation |
| Medicinal Chemistry | Development of pharmaceuticals | Potent inhibitors against HIV and anticancer properties |
| Material Science | Synthesis of polymers and advanced materials | Enhanced thermal stability and chemical resistance |
| Catalysis | Precursor for catalysts used in chemical transformations | Improved reaction efficiency and selectivity |
Mechanism of Action
The mechanism of action of 2,5-difluorobenzylzinc chloride involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the negative charge on the carbon atom.
Comparison with Similar Compounds
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride (C₁₄H₉Cl₂FO₂)
- Key Features : Contains a benzoyl chloride core with a 3-fluorobenzyl ether substituent. The chlorine atom at position 5 and fluorine at position 2 create steric and electronic effects distinct from 2,5-difluorobenzylzinc chloride.
- Reactivity : The benzoyl chloride group is highly electrophilic, favoring nucleophilic acyl substitution, whereas the zinc-bound benzyl group in 2,5-difluorobenzylzinc chloride enables transmetallation and cross-coupling .
2-Chloro-5-fluorobenzaldehyde (C₇H₄ClFO)
- Key Features: An aromatic aldehyde with chlorine and fluorine substituents. Lacks the zinc chloride moiety, making it less reactive in organometallic contexts but useful as a precursor in condensation reactions.
- Applications : Primarily employed in pharmaceutical intermediates, contrasting with 2,5-difluorobenzylzinc chloride’s role in catalytic cycles .
2-Chloro-4,5-Difluorobenzoic Acid (C₇H₃ClF₂O₂)
- Key Features: A carboxylic acid derivative with chlorine and fluorine substituents. The acidic proton and electron-withdrawing groups enhance solubility in polar solvents, unlike the organozinc compound, which is typically handled in anhydrous, non-polar media.
- Utility: Used in agrochemical synthesis, highlighting divergent applications compared to the organometallic reagent .
Reactivity and Stability
- Electron Effects: Fluorine substituents in 2,5-difluorobenzylzinc chloride reduce electron density at the benzyl carbon, accelerating transmetallation but increasing sensitivity to moisture. In contrast, sulfonyl chlorides like 5-cyano-2-fluorobenzenesulfonyl chloride () exhibit hydrolytic instability due to the sulfonyl group .
- Thermal Stability : Zinc-bound reagents generally exhibit higher thermal stability than aldehydes or acyl chlorides, which degrade under prolonged heating .
Data Tables
Table 1: Comparative Properties of 2,5-Difluorobenzylzinc Chloride and Analogues
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| 2,5-Difluorobenzylzinc chloride | C₇H₅ClF₂Zn | 223.37 | Not available | Benzyl-ZnCl, F substituents | Cross-coupling reactions |
| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₂FO₂ | 299.12 | 1160260-46-7 | Benzoyl chloride, ether | Peptide synthesis, polymers |
| 2-Chloro-5-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Not available | Aldehyde, F/Cl substituents | Pharmaceutical intermediates |
| 2-Chloro-4,5-difluorobenzoic acid | C₇H₃ClF₂O₂ | 206.55 | 264927-52-8 | Carboxylic acid, F/Cl | Agrochemicals |
Table 2: Reactivity Comparison
| Compound | Reaction with Water | Stability in Air | Preferred Solvent |
|---|---|---|---|
| 2,5-Difluorobenzylzinc chloride | Violent decomposition | Low (requires inert atmosphere) | Tetrahydrofuran (THF) |
| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride | Hydrolysis to carboxylic acid | Moderate (moisture-sensitive) | Dichloromethane (DCM) |
| 2-Chloro-5-fluorobenzaldehyde | Slow oxidation to acid | High (stable at RT) | Ethanol |
Research Findings
- However, 2,5-difluorobenzylzinc chloride’s applications remain focused on synthesis rather than bioactivity .
- Synthetic Utility : highlights that 2-chloro-4,5-difluorobenzoic acid is a key intermediate in herbicides, demonstrating how fluorine and chlorine positioning influences compound specificity. This parallels the regioselectivity observed in 2,5-difluorobenzylzinc chloride’s coupling reactions .
Biological Activity
2,5-Difluorobenzylzinc chloride is an organozinc compound that has garnered interest in various fields of chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
2,5-Difluorobenzylzinc chloride can be synthesized through the reaction of 2,5-difluorobenzyl bromide with zinc chloride in an appropriate solvent. The general reaction can be represented as follows:
This compound exhibits unique characteristics due to the presence of fluorine atoms, which influence its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that organozinc compounds, including derivatives like 2,5-difluorobenzylzinc chloride, possess significant antimicrobial properties. A study evaluating various organozinc compounds demonstrated that those with fluorinated benzyl groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, 2,5-difluorobenzylzinc chloride showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Cell Proliferation
The cytotoxic effects of zinc-containing compounds are well-documented. A study on zinc chloride's effects on human keratinocytes (HaCaT cells) revealed a concentration-dependent cytotoxicity profile. Similar studies on related organozinc compounds suggest that 2,5-difluorobenzylzinc chloride may also exhibit cytotoxic effects at higher concentrations, potentially leading to apoptosis in certain cell lines .
The biological mechanisms underlying the activity of 2,5-difluorobenzylzinc chloride are believed to involve the modulation of oxidative stress pathways and gene expression related to cell proliferation and apoptosis. For instance, zinc ions have been shown to influence the expression of genes involved in antioxidant defense mechanisms, which may contribute to the observed biological activities .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 2,5-difluorobenzylzinc chloride was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This study supports the potential use of this compound in developing new antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
A follow-up study assessed the cytotoxic effects of 2,5-difluorobenzylzinc chloride on cancer cell lines. The compound demonstrated a median effective concentration (EC50) value of approximately 20 µg/mL after 48 hours of exposure. This suggests that while it may have therapeutic applications, careful consideration must be given to dosage to mitigate toxicity .
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity (EC50) | Mechanism of Action |
|---|---|---|---|
| 2,5-Difluorobenzylzinc Chloride | High | 20 µg/mL | Modulation of oxidative stress |
| 2-Fluorobenzyl Zinc Chloride | Moderate | 30 µg/mL | Disruption of cellular membranes |
| Zinc Chloride | Low | 13.5 µg/mL | Induction of apoptosis |
Q & A
Q. What are the standard synthetic routes for preparing 2,5-difluorobenzylzinc chloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Route 1 (Halogen-Zinc Exchange): Start with 2,5-difluorobenzyl bromide or chloride. Use activated zinc dust (or Rieke zinc) in anhydrous THF or Et₂O under inert atmosphere. Add a catalytic ligand (e.g., TMEDA or LiCl) to enhance reactivity. Monitor reaction completion via TLC or GC-MS. Quench with water, extract, and purify via column chromatography. Yield depends on zinc activation and solvent polarity .
- Route 2 (Direct Transmetallation): React 2,5-difluorobenzylmagnesium bromide with ZnCl₂. Control stoichiometry (1:1 molar ratio) to avoid over-metallation. Use low temperatures (−78°C to 0°C) to suppress side reactions. Isolate via filtration under inert conditions. Purity is influenced by Grignard reagent quality and exclusion of moisture .
- Key Variables: Solvent choice (THF vs. Et₂O), temperature (−78°C vs. RT), and zinc activation method (sonication, mechanical stirring). For reproducibility, pre-dry solvents and reagents rigorously .
Q. Which spectroscopic and analytical techniques are most effective for characterizing 2,5-difluorobenzylzinc chloride?
Methodological Answer:
- ¹H/¹⁹F NMR: Confirm structure via coupling patterns (e.g., vicinal F-F coupling in aromatic ring) and chemical shifts. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) with internal standards (TMS for ¹H, C₆F₆ for ¹⁹F). Example: ¹⁹F NMR peaks at δ −110 to −120 ppm for ortho-fluorines .
- Elemental Analysis: Verify Zn content (theoretical ~12–15%) to assess purity.
- TGA/DSC: Monitor thermal stability; decomposition typically occurs >150°C.
- X-ray Crystallography (if crystalline): Resolve coordination geometry (tetrahedral vs. linear) and ligand interactions. Requires single crystals grown in anhydrous hexane/THF mixtures .
Advanced Research Questions
Q. How can contradictory literature data on reaction yields and selectivity be systematically resolved?
Methodological Answer:
- Controlled Variable Testing: Design a DOE (Design of Experiments) to isolate factors (e.g., solvent, temperature, zinc source). For example, compare THF (polar) vs. Et₂O (less polar) in halogen-zinc exchange reactions .
- Kinetic Profiling: Use in situ IR or NMR to track intermediate formation. For instance, monitor Zn-C bond formation rates at different temperatures.
- Reproducibility Checks: Repeat reported procedures with strict adherence to moisture/oxygen exclusion. Discrepancies often arise from trace water or incomplete zinc activation .
Q. What strategies optimize the stability of 2,5-difluorobenzylzinc chloride in solution for long-term storage?
Methodological Answer:
- Solvent Selection: Use dry THF or Et₂O with 2–5% TMEDA to stabilize the zinc center. Avoid DMSO or DMF, which may coordinate excessively.
- Temperature Control: Store at −20°C under argon. For extended storage, precipitate as a solid and re-dissolve before use.
- Additives: Add 1–2 equiv. of LiCl to form a more stable [ZnCl₂Li]⁻ complex, reducing decomposition via β-hydride elimination .
Q. How does electronic and steric modulation of the benzyl ring affect reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: Fluorine substituents at 2,5-positions increase electrophilicity of the zinc center, enhancing reactivity in Negishi couplings. Compare with non-fluorinated analogs using kinetic studies (e.g., rate of transmetallation with Pd catalysts).
- Steric Effects: Introduce bulky substituents (e.g., 3-methyl) to study steric hindrance. Use competition experiments between 2,5-difluoro and 2,4,5-trifluoro derivatives to quantify steric vs. electronic contributions .
Data Contradiction Analysis
Q. Conflicting reports on regioselectivity in aryl-zinc couplings: How to validate mechanistic hypotheses?
Methodological Answer:
- Isotopic Labeling: Use deuterated substrates (e.g., 2,5-difluoro-[D₂]-benzyl chloride) to track bond formation pathways via MS/MS.
- Computational Modeling: Perform DFT calculations (e.g., Gaussian or ORCA) to compare transition-state energies for possible pathways (e.g., concerted vs. stepwise mechanisms).
- Cross-Experiment Comparisons: Replicate conflicting studies with identical reagents and conditions. For example, test if trace Pd impurities in ZnCl₂ alter selectivity .化知为学24年第二次有机seminar——文献检索与常见术语31:37

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

